Zirconium(IV)sulfateoxide hydrate
Description
Significance and Research Context of Zirconium(IV) Sulfate (B86663) Oxide Hydrate (B1144303) Systems
Zirconium(IV) sulfate compounds, which include a family of hydrated and oxo-ligated species, hold a significant position in modern materials chemistry. acs.orgwikipedia.org Their primary importance lies in their role as versatile precursors for the synthesis of zirconia (Zirconium(IV) oxide, ZrO₂), a high-performance ceramic with exceptional thermal stability, mechanical strength, and corrosion resistance. mdpi.comnanorh.com Zirconia-based materials are indispensable in applications ranging from thermal barrier coatings in jet engines to solid oxide fuel cells and advanced refractory materials. nanorh.comamericanelements.com
The specific compound, Zirconium(IV) sulfate oxide hydrate (ZrOSO₄·xH₂O), is a key intermediate in these processes. americanelements.comnih.gov Its hydrated nature and the presence of both sulfate and oxide groups influence its decomposition behavior and the ultimate properties of the resulting zirconia powder. The controlled thermal treatment of these sulfate precursors allows for the precise engineering of zirconia's crystalline phase (e.g., tetragonal or monoclinic), particle size, and surface area, which are critical parameters for its end-use applications. researchgate.net
Furthermore, the sulfation of zirconia surfaces, a process intrinsically linked to these sulfate precursors, is known to create highly acidic materials known as sulfated zirconia. acs.orgmdpi.comnih.gov These solid superacids are potent catalysts for a wide array of industrially significant chemical reactions, including hydrocarbon isomerization, esterification, and various biorefinery processes. acs.orgnih.govrsc.org The sulfate groups generate strong Brønsted and Lewis acid sites, enhancing the catalytic activity of the zirconia support. acs.orgresearchgate.net Therefore, understanding the chemistry of zirconium sulfate oxide hydrate systems is fundamental to the development of both advanced structural ceramics and high-performance catalysts.
Scope of Academic Inquiry within Zirconium(IV) Sulfate Oxide Hydrate Research
Academic research into Zirconium(IV) sulfate oxide hydrate and its related compounds is multifaceted, focusing on the synthesis, characterization, and application of these materials. A significant area of investigation is the synthesis process itself, which often involves the reaction of zirconium hydroxide (B78521) or zirconium oxide with sulfuric acid. wikipedia.orgchemicalbook.comnih.gov Researchers also explore methods like basic sulfate precipitation to selectively recover zirconium from acidic solutions. mdpi.com
A substantial body of research is dedicated to the structural and chemical characterization of these compounds. This includes determining the various degrees of hydration, with species like the monohydrate and tetrahydrate being well-documented. wikipedia.orgchemicalbook.comrsc.orgsamaterials.com Advanced analytical techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermal analysis (DSC/TGA) are employed to understand the crystal structure, bonding, and thermal decomposition pathways. researchgate.netresearchgate.netresearchgate.net Studies have revealed that these compounds often feature complex structures with zirconium atoms in 7- or 8-fold coordination environments, linked by both sulfate and oxygen bridges. wikipedia.orgresearchgate.net
The investigation of their catalytic properties is another major focus. Research explores how the preparation conditions of sulfated zirconia, derived from these precursors, affect the catalyst's surface area, acidity, and crystalline phase. acs.orgresearchgate.net The relationship between these properties and the catalyst's performance in reactions like alcohol dehydration, cumene (B47948) dealkylation, and fatty acid esterification is a key area of study. researchgate.netrsc.org The goal is to develop robust and highly active catalysts for various chemical transformations. nih.govtandfonline.com
Data Tables
Table 1: Properties of Selected Zirconium(IV) Sulfate Compounds
This table provides an interactive look at the physical and chemical properties of various zirconium sulfate hydrates.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Zirconium(IV) sulfate (anhydrous) | Zr(SO₄)₂ | 283.35 | White hygroscopic solid | 14644-61-2 |
| Zirconium(IV) sulfate oxide hydrate | ZrOSO₄·xH₂O | 203.29 (anhydrous basis) | White solid | 62010-10-0 |
| Zirconium(IV) sulfate monohydrate | Zr(SO₄)₂·H₂O | 301.37 | White solid | Not specified |
| Zirconium(IV) sulfate tetrahydrate | Zr(SO₄)₂·4H₂O | 355.40 | White crystals | 7446-31-3 |
Data sourced from multiple chemical databases and research articles. wikipedia.orgnih.govchemicalbook.com
Table 2: Research Findings on Sulfated Zirconia Catalysts
This interactive table summarizes key findings from research on sulfated zirconia catalysts derived from zirconium sulfate precursors.
| Research Focus | Key Findings | Analytical Techniques Used | Reference |
| Preparation and Characterization | Addition of zirconium sulfate to zirconia increases surface area and acidity. | XRD, FTIR, DSC, Ammonia Chemisorption | researchgate.net |
| Catalytic Activity | Sulfation of zirconia enhances Brønsted and Lewis acid strength, improving selectivity in ketonization. | DFT, Fixed-bed reactor studies | acs.orgnih.gov |
| Effect of Sulfation Method | Catalysts prepared with chlorosulfuric acid show higher activity in esterification than those made with sulfuric acid. | Kinetic studies, BET, Pore size analysis | rsc.org |
| Structural Impact | Sulfation can increase the phase transition temperature of zirconia from amorphous to tetragonal. | XRD, Thermal Analysis | researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
H2O9S2Zr |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
hydrogen sulfate;oxozirconium(2+) |
InChI |
InChI=1S/2H2O4S.O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);;/q;;;+2/p-2 |
InChI Key |
RDFNWUYMULDLCS-UHFFFAOYSA-L |
Canonical SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].O=[Zr+2] |
Origin of Product |
United States |
Synthetic Methodologies for Zirconium Iv Sulfate Oxide Hydrate and Analogous Compounds
Solution-Based Synthesis Approaches
Solution-based methods are the most common routes for the preparation of zirconium(IV) sulfate (B86663) oxide hydrate (B1144303) and its analogs due to the high degree of control they offer over the composition and morphology of the final product.
Hydrothermal Synthesis Routes for Zirconium(IV) Sulfate Oxide Hydrates
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. In the context of zirconium compounds, this technique has been employed to synthesize zirconium oxide (ZrO2) and can be adapted for the preparation of sulfated forms. sphinxsai.com
A typical hydrothermal process for zirconia involves dissolving a zirconium precursor, such as zirconium oxychloride (ZrOCl2), in water. sphinxsai.com A precipitating agent, like ammonium (B1175870) hydroxide (B78521), is then added to form a zirconium hydroxide precipitate. sphinxsai.com This precipitate is subsequently transferred to a Teflon-lined autoclave and heated. sphinxsai.com For instance, heating at 150°C for 5 hours has been reported to yield mesoporous zirconium oxide. sphinxsai.com The introduction of sulfate groups can be achieved by treating the zirconium hydroxide intermediate with a sulfating agent before or after the hydrothermal step. The temperature and duration of the hydrothermal treatment are critical parameters that influence the crystallinity and morphology of the final product. researchgate.net For example, studies have shown that different nanostructures of zirconia can be obtained by varying the synthesis temperature between 200°C and 250°C and the reaction time from 24 to 72 hours. researchgate.net
Sol-Gel Processing Techniques for Zirconia and Sulfated Zirconia
The sol-gel process is a widely utilized method for synthesizing metal oxides from molecular precursors. nih.gov It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This technique offers excellent control over the material's purity, homogeneity, and surface area. acs.org
In a typical two-step sol-gel synthesis of sulfated zirconia, a zirconium alkoxide, such as zirconium n-propoxide, is used as the precursor. acs.orgosti.gov The precursor is first dissolved in an alcohol and then hydrolyzed by the controlled addition of water to form a sol. acs.org This is followed by a condensation process, leading to the formation of a zirconia xerogel. osti.gov The sulfation is then carried out by impregnating the dried xerogel with a sulfuric acid solution. osti.gov The concentration of the sulfuric acid is a crucial variable; a 0.5 N H2SO4 solution has been found to yield a maximum in both the BET surface area and catalytic activity. osti.govacs.org The final step involves calcination at elevated temperatures, typically around 600°C, to activate the sulfated zirconia. osti.govacs.org
There are also one-step sol-gel methods where the sulfating agent is added directly to the initial sol, prior to gelation. acs.org The choice between a one-step and two-step process can influence the final properties of the sulfated zirconia. acs.org
Precipitation-Based Methods for Zirconium Oxysulfates
Precipitation is a straightforward and scalable method for synthesizing zirconium oxysulfates. This technique involves the formation of a solid product from a solution by adding a precipitating agent.
One approach involves the precipitation of basic zirconium sulfate (Zr₅O₈(SO₄)₂·xH₂O) from a zirconium chloride solution by the addition of sulfuric acid. mdpi.com The reaction is typically carried out at a controlled pH (around 1.2-2) and temperature (60-90°C) with a specific zirconium to sulfate ratio of 5:2. mdpi.com This method is advantageous as it minimizes the co-precipitation of impurities like iron and aluminum. mdpi.com The resulting precipitate can be filtered and dried to obtain the final product.
Another method describes the precipitation of zirconium sulfate from a zirconium oxychloride solution contaminated with aluminum. google.com In this process, ammonium hydroxide is carefully added to adjust the acidity, followed by the addition of ammonium sulfate or sulfuric acid to induce precipitation. google.com The slurry is then heated to between 90°C and its boiling point to promote further precipitation. google.com This process can yield a zirconium sulfate cake with significantly reduced aluminum contamination. google.com
Precursor Chemistry and Influence on Material Properties
The properties of the final zirconium(IV) sulfate oxide hydrate and related materials are heavily dependent on the chemical nature of the starting materials, particularly the zirconium precursor and the sulfating agent.
Role of Zirconium Precursors (e.g., Zirconyl Salts, Zirconium Alkoxides)
The choice of zirconium precursor plays a pivotal role in determining the characteristics of the synthesized zirconia-based materials. nih.gov Common precursors include zirconyl salts like zirconium oxychloride (ZrOCl₂) and zirconium nitrate (B79036) (ZrO(NO₃)₂·H₂O), as well as zirconium alkoxides such as zirconium n-propoxide (Zr(n-PrO)₄) and zirconium butoxide (Zr(OC₄H₉)₄). nih.govmdpi.com
Zirconium alkoxides, like zirconium n-propoxide, are frequently used in sol-gel synthesis due to their high reactivity and ability to form homogeneous gels. osti.govosti.govacs.org However, they can be more expensive than zirconyl salts. nih.gov The hydrolysis and condensation rates of alkoxides can be controlled by adjusting reaction parameters such as pH and water-to-alkoxide ratio, thereby influencing the particle size and morphology of the final product. acs.org
Zirconyl salts, such as zirconium oxychloride and zirconium nitrate, are often used in precipitation and hydrothermal methods. sphinxsai.comnih.gov These precursors are generally less expensive and more stable in aqueous solutions compared to alkoxides. nih.gov The specific anion present (chloride, nitrate) can also influence the properties of the resulting material. For instance, the use of different zirconium salts in precipitation methods can lead to variations in the crystal structure and purity of the final product. nih.gov
Table 1: Common Zirconium Precursors and Their Applications in Synthesis
| Zirconium Precursor | Formula | Common Synthesis Method(s) | Key Characteristics/Influence |
| Zirconium n-propoxide | Zr(OCH₂CH₂CH₃)₄ | Sol-Gel | High reactivity, leads to homogeneous gels. osti.govosti.govacs.org |
| Zirconium butoxide | Zr(OC₄H₉)₄ | Sol-Gel | Used in the synthesis of complex metal oxides. mdpi.com |
| Zirconium oxychloride | ZrOCl₂·8H₂O | Hydrothermal, Precipitation | Less expensive precursor, often used in aqueous systems. sphinxsai.comnih.gov |
| Zirconyl nitrate | ZrO(NO₃)₂·H₂O | Combustion, Co-precipitation | Precursor for various zirconia nanostructures. nih.gov |
| Zirconium acetylacetonate | Zr(C₅H₇O₂)₄ | Sol-Gel | Organic metal precursor used in polymeric sol-gel methods. nih.gov |
Impact of Sulfating Agents and Anion Incorporation
The incorporation of sulfate anions is what imparts the characteristic properties to sulfated zirconia, including its high acidity. The choice of sulfating agent and the method of incorporation are critical factors.
Sulfuric acid (H₂SO₄) is the most commonly used sulfating agent. osti.goviieta.org The concentration of the sulfuric acid solution directly impacts the surface area and catalytic activity of the resulting sulfated zirconia. osti.govacs.org For example, a 0.5 M solution of H₂SO₄ has been found to be optimal in certain preparations. iieta.org The sulfation process can be performed by immersing the zirconium hydroxide or zirconia in the acid solution. iieta.org
Other sulfating agents can also be employed. For instance, chlorosulfuric acid has been shown to produce sulfated zirconia catalysts with higher sulfur content, larger pores, and stronger acid sites compared to those prepared with sulfuric acid. rsc.org Another approach involves using gaseous SO₃ as the sulfating agent, which circumvents the need for liquid agents and a final calcination step. researchgate.net
The incorporation of sulfate ions has a profound effect on the properties of zirconia. It stabilizes the metastable tetragonal phase of ZrO₂ at ambient conditions, which is often associated with higher catalytic activity. researchgate.net The sulfate species can exist in various forms on the zirconia surface, including labile sulfate species that are believed to be crucial for catalytic activity in certain reactions. researchgate.netacs.org
Table 2: Influence of Sulfating Agents on Zirconia Properties
| Sulfating Agent | Method of Application | Impact on Zirconia Properties |
| Sulfuric Acid (H₂SO₄) | Impregnation of zirconia or zirconium hydroxide. iieta.org | Increases surface acidity; concentration affects surface area and activity. osti.govacs.org |
| Chlorosulfuric Acid (HSO₃Cl) | Impregnation. | Results in higher sulfur content, larger pores, and stronger acid sites. rsc.org |
| Sulfur Trioxide (SO₃) | Gas-phase sulfation. | Can create highly active catalysts and circumvents the need for a final calcination step. researchgate.net |
Control of Reaction Parameters (e.g., pH, Temperature, Solvent Systems, Surfactants, Chelating Agents)
The synthesis of zirconium(IV) sulfate oxide hydrate and its analogous compounds is highly sensitive to a variety of reaction parameters. Precise control over these factors is essential for tailoring the final product's properties, including its chemical composition, crystalline phase, particle size, and morphology. Key parameters that govern the synthetic outcome include pH, temperature, the solvent system employed, and the use of additives like surfactants and chelating agents.
pH
The pH of the reaction medium is a critical parameter that directly influences the precipitation yield and the purity of zirconium compounds. In the precipitation of basic zirconium sulfate, the pH must be carefully controlled to maximize the recovery of zirconium while minimizing the co-precipitation of other metal ions.
Research on the precipitation of zirconium from sulfuric acid solutions demonstrates a clear correlation between the final pH of the solution and the yield of the zirconium precipitate. An investigation using sodium carbonate to adjust the pH showed that increasing the final pH from 1.2 to 1.6 resulted in a significant increase in the zirconium precipitation yield from 62.1% to 96.1%. mdpi.com However, increasing the pH beyond 1.6 led to a notable increase in the precipitation of impurities such as iron(III) and aluminum(III). mdpi.com Therefore, an optimal final pH of approximately 1.6 is recommended for this process to ensure high yield and purity. mdpi.comresearchgate.net The precipitation reaction is typically conducted at a pH below 2.0 to prevent the co-precipitation of these trivalent metals. mdpi.com
The effect of pH also extends to the synthesis of analogous compounds. For instance, in the preparation of hydrous zirconium dioxide from nitrate solutions, the precipitation pH determines the nature of sorbed ions in the product. researchgate.net Precipitation at a pH of 6 or lower results in a product containing excess sorbed nitrate ions, whereas a pH of 7 or higher leads to a product with excess ammonium ions. researchgate.net This difference significantly impacts the material's subsequent thermal decomposition and final morphology. researchgate.net
Table 1: Effect of Final pH on Zirconium Precipitation Yield
Data illustrates the yield of zirconium precipitate at different final pH values, maintaining a temperature of 75 °C and a reaction time of 60 minutes. mdpi.com
| Final pH | Zr Precipitation Yield (%) |
|---|---|
| 1.2 | 62.1 |
| 1.4 | 85.5 |
| 1.6 | 96.1 |
| 1.8 | >96.1 (with increased Fe/Al precipitation) |
Temperature
Temperature plays a crucial role in the kinetics of the reaction and the crystalline structure of the resulting zirconium compounds. For the basic sulfate precipitation process, temperature influences the precipitation yields of both zirconium and hafnium. Experimental results indicate that the yields for both metals increase as the temperature rises, with 75 °C identified as the optimal temperature for their recovery under specific conditions (pH ~1.6, 60 min). mdpi.com
The reaction time required for precipitation is also heavily dependent on temperature. For the formation of basic zirconium sulfate precipitate, a reaction at 75 °C may require nearly four hours for a good yield, while at 90 °C, the time is reduced to about one hour. google.com If the temperature is increased to 100 °C, the reaction proceeds to completion almost instantaneously. google.com
Furthermore, calcination temperature is a determining factor for the final crystalline phase of analogous zirconium oxides. The addition of zirconium sulfate to zirconia can increase the temperature required for the phase transition from amorphous to tetragonal. researchgate.net In the synthesis of nano ZrO₂, optimal results have been reported with a reaction temperature of 80°C followed by calcination at 600°C. tandfonline.com
Table 2: Effect of Temperature on Zirconium and Hafnium Precipitation Yield
Data shows the precipitation yield at a final pH of ~1.6 over 60 minutes. mdpi.com
| Temperature (°C) | Zr Precipitation Yield (%) | Hf Precipitation Yield (%) |
|---|---|---|
| 60 | ~88 | ~82 |
| 75 | 96.1 | 91.5 |
| 90 | >96.1 | >91.5 |
Solvent Systems
The choice of solvent system can fundamentally alter the reaction pathway and the characteristics of the synthesized material. In nonhydrolytic synthesis routes for zirconium oxide nanoparticles, organic liquids can function as both the solvent and a stabilizing agent. acs.org For example, trioctylamine (B72094) has been used in this dual capacity. acs.org However, in solvothermal syntheses, elevated temperatures can cause the solvent to decompose, leading to the incorporation of byproducts like formate (B1220265) and acetate (B1210297) into the final cage structures of porous zirconium-based coordination cages, which can impact purity and composition. nih.gov As a counterpoint to solvent-based methods, mechanochemical and solvent-free routes have been developed for synthesizing zirconium-based metal–organic frameworks, offering an alternative that avoids potential solvent-related impurities. rsc.org
Surfactants
Surfactants are widely used as templates or capping agents to exert control over the morphology, particle size, and crystalline phase of zirconium compounds. The chemical nature of the surfactant has a profound impact on the final product.
In the synthesis of nano ZrO₂, different anionic surfactants have been shown to produce distinct morphologies. tandfonline.com The use of sodium dodecyl sulfate (SDS) results in spherical particles, sodium lauryl sulphonate (SBS) leads to plate-like structures, and sodium dodecyl benzene (B151609) sulphonate (SDBS) produces irregular morphologies. tandfonline.com
The choice of surfactant can also be critical for phase control. In a nonhydrolytic approach, oleic acid was found to be essential for the selective synthesis of tetragonal ZrO₂ (t-ZrO₂) nanocolloids at a relatively low temperature of 335 °C. acs.org In the absence of oleic acid, a mixture of tetragonal and monoclinic phases was formed. acs.org Other surfactants, such as cetyl trimethyl ammonium bromide (CTAB), are employed as structure-directing agents to create mesoporous sulfated zirconia with high surface area. researchgate.net
Table 3: Influence of Surfactant Type on Nano ZrO₂ Morphology
Research findings on the effect of different anionic surfactants on the morphology of nano ZrO₂ synthesized at 80°C for 20 hours. tandfonline.com
| Surfactant | Resulting Morphology |
|---|---|
| Sodium Dodecyl Sulfate (SDS) | Spherical |
| Sodium Lauryl Sulphonate (SBS) | Plate-like |
| Sodium Dodecyl Benzene Sulphonate (SDBS) | Irregular |
Chelating Agents
Chelating agents are molecules that can form multiple bonds to a single metal ion. In the synthesis of zirconium compounds, particularly via sol-gel methods, they are used to control the hydrolysis and condensation rates of the zirconium precursors by forming stable complexes.
Simple organic molecules like citric acid are used as chelating agents in the synthesis of complex oxides such as Gd₂(Ti₁₋ₓZrₓ)₂O₇. mdpi.com Other agents, including sodium alginate, sucrose, and fructose, have been utilized in the preparation of zirconia powders. researchgate.net
For applications requiring highly stable zirconium complexes, more sophisticated chelating agents have been designed. Desferrioxamine B (DFOB), a hydroxamic acid-based ligand, is a well-known and effective chelator for Zr(IV) ions. unife.it The development of novel chelators, often based on hydroxamic acid or 1,4,7-triazacyclononane (B1209588) (TACN) backbones, is an active area of research aimed at creating even more stable and kinetically inert zirconium complexes for various applications. unife.itwustl.edu
Structural Elucidation and Advanced Characterization of Zirconium Iv Sulfate Oxide Hydrate Systems
Spectroscopic and Diffraction Techniques
X-ray Diffraction (XRD) Analysis of Crystalline Phases (e.g., Tetragonal, Monoclinic ZrO₂ polymorphs)
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases within zirconium sulfate-derived materials. Upon thermal treatment, zirconium sulfate (B86663) hydrates decompose to form zirconium oxide (ZrO₂). Zirconia exists in several polymorphic forms, most notably monoclinic (m-ZrO₂) and tetragonal (t-ZrO₂), which are stable at different temperatures. nih.govharvard.edu The monoclinic phase is stable at room temperature, transforming to the tetragonal phase at approximately 1170°C. harvard.eduresearchgate.net
The addition of sulfate ions can influence the phase stability of zirconia. For instance, sulfate ions can stabilize the metastable tetragonal phase of ZrO₂ at ambient conditions. researchgate.net XRD patterns of sulfated zirconia often show the presence of both monoclinic and tetragonal phases, with the relative amounts depending on the preparation method and calcination temperature. researchgate.net For example, in one study, sulfated zirconia calcined at 600°C for 3 hours showed distinct peaks corresponding to both the monoclinic and tetragonal phases of zirconia. researchgate.net The formation of well-defined mesoporous zirconia nanoparticles can also lead to a higher percentage of the tetragonal phase. nih.gov
Table 1: Crystallographic Data for ZrO₂ Polymorphs
| Phase | Crystal System | Space Group |
| Monoclinic (m-ZrO₂) | Monoclinic | P2₁/c |
| Tetragonal (t-ZrO₂) | Tetragonal | P4₂/nmc |
| Cubic (c-ZrO₂) | Cubic | Fm-3m |
This table summarizes the crystal systems and space groups for the common polymorphs of Zirconium Dioxide.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. In the analysis of zirconium(IV) sulfate oxide hydrate (B1144303) and its derivatives, XPS provides valuable information about the zirconium, oxygen, and sulfur species present.
Studies on sulfated zirconia have shown that the Zr 3d spectra are characteristic of the Zr(IV) oxidation state. researchgate.net The O 1s spectra can often be resolved into multiple peaks, corresponding to oxygen in the Zr-O bonds of the zirconia lattice and oxygen in surface hydroxyl groups or sulfate species. researchgate.net The S 2p spectra are crucial for identifying the nature of the sulfate groups. The binding energies of the S 2p peaks can confirm the presence of S⁶⁺, indicating that the sulfur exists as sulfate ions on the surface. researchgate.net For instance, the S 2p XPS spectra of a sulfated zirconia sample exhibited peaks for S 2p₃/₂ at 169 eV and S 2p₁/₂ at 170 eV, which are characteristic of S⁶⁺ from sulfate ions. researchgate.net
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Bonding
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in probing the bonding and functional groups present in zirconium(IV) sulfate oxide hydrate systems.
FTIR Spectroscopy: FTIR spectra of sulfated zirconia typically show characteristic absorption bands in the 900-1300 cm⁻¹ region, which are attributed to the vibrational modes of surface sulfate species. researchgate.net The positions of these bands can provide information about the coordination of the sulfate groups to the zirconium centers. For example, bands around 1130 cm⁻¹ and 1225 cm⁻¹ have been assigned to the S=O vibrations in bridging bidentate sulfate coordinated to Zr⁴⁺, while bands at approximately 995, 1030, and 1076 cm⁻¹ correspond to S-O stretching vibrations. researchgate.net FTIR can also detect the presence of Zr-O-Zr bonds and hydroxyl groups. researchgate.net
Raman Spectroscopy: Raman spectroscopy is also used to characterize the vibrational modes of these compounds. Sulfate groups exhibit distinct bands in Raman spectra. For example, sulfated zirconia samples have shown broad bands around 1020, 1135, and 1240 cm⁻¹. researchgate.net Similar to FTIR, Raman spectroscopy can help in identifying the different phases of zirconia, as the monoclinic and tetragonal phases have unique Raman signatures. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Sulfated Zirconia
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
| ~995, 1030, 1076 | S-O stretching vibrations | FTIR |
| ~1130, 1225 | S=O vibrations in bridging bidentate sulfate | FTIR |
| ~1020, 1135, 1240 | Sulfate vibrational modes | Raman |
This table presents typical vibrational frequencies observed for sulfated zirconia using FTIR and Raman spectroscopy.
Single-Crystal X-ray Diffraction for Atomic Arrangements and Coordination Chemistry
Single-crystal X-ray diffraction is a powerful technique that can provide precise information about the three-dimensional arrangement of atoms in a crystalline solid. rsc.org This allows for the detailed determination of bond lengths, bond angles, and coordination geometries. For zirconium(IV) sulfate hydrates, single-crystal XRD studies have revealed complex structures where zirconium atoms are typically seven- or eight-coordinated. wikipedia.org Both water molecules and sulfate ions act as ligands, directly bonding to the zirconium center. wikipedia.org
Microscopic and Thermal Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology and nanostructure of zirconium(IV) sulfate oxide hydrate and its thermally treated products.
SEM Analysis: SEM provides images of the surface topography of the material. It can reveal information about particle size, shape, and aggregation. For instance, SEM analysis of chromium-promoted sulfated zirconia has shown specific morphological features related to the catalyst's preparation. researchgate.net
TEM Analysis: TEM offers higher resolution images, allowing for the visualization of the internal structure and nanoparticle morphology. TEM studies on nanostructured sulfated zirconia have shown the formation of materials with improved morphological and structural properties, such as hierarchical pore structures. researchgate.net For example, TEM images of sulfated zirconia materials calcined at 600°C have provided detailed insights into their nanostructure. researchgate.net
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior and Decomposition Pathways
The thermal decomposition of zirconium(IV) sulfate hydrates is a multi-step process involving dehydration, dehydroxylation, and desulfation, ultimately yielding zirconium dioxide (ZrO₂). Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for elucidating these decomposition pathways.
Studies on hydrated zirconium salts, including those with sulfate anions, reveal a general pattern of decomposition. Initially, physisorbed and coordinated water molecules are removed at lower temperatures. For instance, the thermal decomposition of Zr(SO₄)₂·4H₂O begins with the loss of water molecules. researchgate.net This is followed by the removal of hydroxyl groups and finally the decomposition of the sulfate groups at higher temperatures to form zirconium dioxide. researchgate.netresearchgate.net
The decomposition of zirconium hydroxide (B78521), a related precursor, shows an endothermic peak around 83°C corresponding to water loss and an exothermic peak around 614°C indicating the crystallization of zirconium hydroxide. researchgate.net In the case of sulfated zirconia, the initial mass loss between 25°C and 110°C is due to the removal of physisorbed water, followed by dehydration processes between 250°C and 520°C. researchgate.net The final decomposition of sulfate groups to form t-ZrO₂ occurs at approximately 700°C for Zr(SO₄)₂·4H₂O. researchgate.net The presence of sulfate can stabilize the metastable tetragonal phase of zirconia (t-ZrO₂) to higher temperatures. researchgate.net
The following table summarizes the typical thermal decomposition stages for zirconium sulfate hydrates based on TGA/DTA data.
| Temperature Range (°C) | Mass Loss Event | Corresponding Chemical Transformation |
| 25 - 250 | Dehydration | Loss of physically adsorbed and coordinated water molecules. |
| 250 - 600 | Dehydroxylation/Partial Desulfation | Removal of hydroxyl groups and initial loss of sulfur oxides. |
| > 600 | Final Desulfation and Crystallization | Complete decomposition of sulfate groups and formation of crystalline ZrO₂. |
Note: The exact temperatures and mass loss percentages can vary depending on the specific hydrate, heating rate, and atmospheric conditions.
Crystal Chemistry and Coordination Environment of Zirconium(IV) Centers
The crystal structure of zirconium(IV) sulfate oxide hydrates is characterized by complex coordination environments for the zirconium centers, involving water molecules, oxo and hydroxyl ligands, and versatile coordination modes of the sulfate anions.
Zirconium Coordination Polyhedra and Hydration States
Zirconium(IV) ions in sulfate-containing compounds typically exhibit high coordination numbers, commonly 7 or 8. wikipedia.org These coordination polyhedra are often described as pentagonal bipyramids, capped trigonal prisms, or square antiprisms. The coordination sphere of the zirconium atom is completed by oxygen atoms from water molecules, hydroxyl groups, oxo groups, and sulfate anions.
| Zirconium Species | Coordination Number | Typical Geometry | Zr-O Bond Distance (Å) |
| Hydrated Zr(IV) ion (aq) | 8 | Square Antiprismatic | ~2.187 researchgate.net |
| Zr in various sulfate hydrates | 7 or 8 | Complex Polyhedra | Varies |
Role of Oxo and Hydroxyl Ligands in Zirconium Clusters
Oxo (O²⁻) and hydroxyl (OH⁻) ligands play a fundamental role in the chemistry of zirconium, promoting the formation of polynuclear clusters. In basic zirconium sulfates, these ligands act as bridges between zirconium centers, leading to the formation of complex structures. For instance, a complex basic zirconium sulfate has been characterized that contains triply bridging hydroxyl groups and quadruply bridging oxide ions. researchgate.net
The hydrolysis of zirconium(IV) in aqueous solution leads to the formation of various monomeric and polymeric species containing hydroxyl groups, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.net These hydroxo-bridged clusters can further condense through oxolation (formation of Zr-O-Zr bridges) to form larger oxo/hydroxo clusters. The core of these clusters, such as the [Zr₆(O)₄(OH)₄]¹²⁺ unit, is a common structural building block in zirconium chemistry. acs.orgnih.gov These clusters are stabilized by various ligands, including sulfates, on their periphery. The presence and arrangement of these oxo and hydroxyl bridges are key to the structure and properties of these compounds. researchgate.netresearchgate.net
Sulfate Coordination Modes and Bridging Architectures
Sulfate ions (SO₄²⁻) are versatile ligands that can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and bridging modes. wikipedia.org In zirconium(IV) sulfate oxide hydrate systems, these various coordination modes are observed, contributing to the formation of extended one-, two-, or three-dimensional structures.
In many zirconium sulfate structures, the sulfate groups act as bridging ligands, connecting multiple zirconium centers. For example, in α-Zr(SO₄)₂, each zirconium atom is coordinated to oxygen atoms from seven different sulfate groups, resulting in a seven-coordinate environment. sci-hub.st The sulfate tetrahedra in this structure are, in turn, bonded to either three or four zirconium atoms. sci-hub.st This extensive sulfate bridging creates a rigid, three-dimensional network.
The coordination of sulfate can also be bidentate, as observed in some zirconium sulfate species in solution. researchgate.net The interplay between the coordination of water, hydroxyl/oxo groups, and the various modes of sulfate coordination dictates the final crystal architecture of these complex inorganic compounds.
| Sulfate Coordination Mode | Description | Structural Role |
| Monodentate | One oxygen atom of the sulfate group is bonded to a zirconium center. | Terminal or linking ligand. |
| Bidentate (chelating) | Two oxygen atoms of the same sulfate group are bonded to a single zirconium center. | Forms a chelate ring, influencing polyhedral geometry. |
| Bridging | The sulfate group links two or more zirconium centers. | Creates extended structural networks (chains, layers, 3D frameworks). |
Theoretical and Computational Investigations of Zirconium Iv Sulfate Oxide Hydrate
Quantum Chemical Modeling and Electronic Structure Calculations
Quantum chemical modeling, particularly through electronic structure calculations, is fundamental to understanding the behavior of zirconium complexes. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) has become a principal method for investigating the properties of zirconium-containing compounds. nih.govscholarpublishing.orgacs.orgnih.govnih.gov DFT calculations are used to predict the geometric and electronic structures of these complexes with a high degree of accuracy. scholarpublishing.orgacs.orgnih.govnih.gov For instance, DFT has been employed to study the complexation of Zirconium(IV) with various ligands, revealing that seven- or eight-coordinated complexes are often the most stable. acs.orgnih.gov Studies on zirconium complexes with amino acids and other organic ligands have utilized DFT to optimize molecular geometries and calculate geometric parameters like bond lengths and angles. scholarpublishing.org The choice of functional, such as B3LYP or PBE with dispersion corrections (DFT-D), is crucial as it can affect the accuracy of calculated long-range interactions. nih.govacs.org
DFT calculations have also been instrumental in understanding the stability of zirconium clusters in aqueous solutions. lbl.govacs.orgnih.gov For example, calculations have shown that the hexanuclear cluster {Zr612+} is less stable than the tetranuclear {Zr48+} cluster in aqueous environments. lbl.govacs.orgnih.gov Furthermore, DFT is used to predict reaction energetics for metal ion complexation, and the computed values have shown excellent correlation with experimental data. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the stability and reactivity of a molecule. scispace.comyoutube.comwuxiapptec.com A larger gap generally implies greater stability. scispace.com
For zirconium complexes, the analysis of frontier molecular orbitals helps in understanding charge transfer within the molecule. scispace.com Theoretical studies on various zirconium complexes have involved the calculation of HOMO and LUMO energies to predict their stability. dnu.dp.uaresearchgate.net For instance, in a study of zirconium(IV) methanesulfonate (B1217627) and sulfate (B86663) complexes, the HOMO-LUMO gap was used to establish a stability order for the different compounds. dnu.dp.uaresearchgate.net The character of the HOMO and LUMO can also be determined, indicating which parts of the molecule are likely to act as electron donors or acceptors. scispace.com
Thermodynamic Stability and Speciation in Aqueous Environments
The behavior of zirconium compounds in water is complex due to hydrolysis and polymerization. Computational methods are vital for unraveling the thermodynamics governing these processes.
Understanding the hydrolysis of zirconium ions is critical for predicting their behavior in aqueous solutions. oecd-nea.org Density functional theory calculations have been employed to determine the hydrolysis Gibbs free energy for various zirconium clusters. lbl.govacs.orgnih.govacs.org These calculations help to explain the relative stability of different cluster sizes, such as the preference for the tetrameric {Zr48+} cluster over the hexameric {Zr612+} cluster in aqueous solutions at low pH. lbl.govacs.orgnih.govacs.org The significant instability of the hexamer compared to the tetramer, calculated to be around 17.8 kcal/mol, highlights the importance of such thermodynamic evaluations. lbl.govacs.orgnih.gov
Pourbaix diagrams, or potential-pH diagrams, are graphical representations of the stable equilibrium phases of a substance in an aqueous electrochemical system. scholaris.cascholaris.caresearchgate.netasme.org For zirconium, these diagrams are constructed using thermodynamic data, including Gibbs free energies of formation for various aqueous species and solid phases. lbl.govacs.orgnih.govscholaris.ca These diagrams illustrate how the dominant zirconium species change with varying pH and electrochemical potential. lbl.govacs.orgnih.gov
Computational studies, often combining DFT calculations of Gibbs free energies with experimental solubility data, have been used to develop Pourbaix diagrams for zirconium at different temperatures and concentrations. lbl.govacs.orgnih.govscholaris.cascholaris.caasme.org These diagrams are crucial for understanding the conditions under which different zirconium species, including various hydrolyzed forms and solid oxides, are thermodynamically stable. scholaris.caresearchgate.net
Table 1: Calculated Gibbs Free Energy of Formation and Hydrolysis Constants for Aqueous Zirconium Species at 373.15 K Data from solubility measurements used in the development of elevated temperature Pourbaix diagrams. scholaris.cascholaris.ca
| Species | Hydrolysis Constant | Gibbs Free Energy of Formation (kJ/mol) |
|---|---|---|
| Zr(OH)6²⁻ | -19.39 ± 1.98 | -2177.40 ± 8.49 |
| Zr(OH)4 (aq) | 1.77 ± 1.60 | -1704.86 ± 1.46 |
| Zr(OH)2²⁺ | 3.72 ± 1.63 | -1095.05 ± 2.72 |
Simulation of Interatomic Interactions and Bonding Properties
Simulations of interatomic interactions provide a dynamic view of the bonding within zirconium compounds. Methods like ab initio molecular dynamics and quantum theory of atoms in molecules (QTAIM) offer detailed insights into the nature of chemical bonds.
Computational studies have investigated the coordination environment of zirconium in various complexes. For instance, in carboxylate complexes, the coordination of the zirconium atom can involve oxide, hydroxide (B78521), water, and carboxylate groups. acs.org The nature of the interaction between zirconium and coordinating atoms, such as the Zr-O bond, can be analyzed in detail. researchgate.net Non-covalent interaction (NCI) analysis can further reveal weaker interactions, such as those between an arene ring and the zirconium metal center in organometallic complexes. acs.org
Thermochemical studies have also explored the interactions of zirconium disulfate with water and sulfuric acid solutions, revealing complex relationships between the enthalpy of solution and acid concentration, which are explained by the formation and substitution of different hydroxosulfate and sulfate complexes.
Chemical Compound Names
Interatomic Distances, Torsion, and Valence Angles
Quantum chemical modeling of zirconium(IV) sulfate complexes offers a detailed picture of their geometric and electronic structures. dnu.dp.ua For a closely related and computationally studied complex, [ZrO(SO₄)₂(H₂O)]²⁻, the interatomic distances, torsion angles, and valence angles have been described in detail, providing a strong theoretical basis for understanding the structure of zirconium(IV) sulfate oxide hydrate (B1144303). dnu.dp.ua
In the broader context of hydrated zirconium sulfates, crystallographic studies of various hydrated forms reveal key structural features. Zirconium(IV) sulfate and its hydrates are known to adopt complex structures where both water and sulfate groups act as ligands, leading to 7- and 8-coordinated zirconium centers. wikipedia.org For instance, in zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O), the zirconium atom is coordinated by oxygen atoms from both sulfate groups and water molecules. osti.gov The crystal structures of other hydrates, such as the α- and β-pentahydrates, are built up of dimeric units with the formula Zr₂(SO₄)₄(H₂O)₈.
The following table presents theoretical data for the [ZrO(SO₄)₂(H₂O)]²⁻ complex, which serves as a model for understanding the local environment in Zirconium(IV) sulfate oxide hydrate. dnu.dp.ua
Interactive Data Table: Calculated Interatomic Distances and Angles for [ZrO(SO₄)₂(H₂O)]²⁻
| Parameter | Atoms Involved | Value |
| Interatomic Distance | Zr-O (oxo) | Data not available |
| Zr-O (sulfate) | Data not available | |
| Zr-O (water) | Data not available | |
| S-O | Data not available | |
| Valence Angle | O-Zr-O | Data not available |
| O-S-O | Data not available | |
| Torsion Angle | O-Zr-S-O | Data not available |
Specific values for interatomic distances, valence angles, and torsion angles for the [ZrO(SO₄)₂(H₂O)]²⁻ complex were described in the source but not explicitly provided in the available abstract. dnu.dp.ua
Studies on various zirconium oxides and hydroxides also provide context for the expected Zr-O bond lengths. For example, the average Zr-O bond distance in various zirconium-oxygen compounds has been a subject of investigation. researchgate.net In hydrated zirconium(IV) ions in acidic solutions, the mean Zr-O bond distance has been determined to be approximately 2.187 Å. rsc.org
Intramolecular Hydrogen Bonding Networks in Hydrated Zirconium Complexes
Intramolecular hydrogen bonding plays a crucial role in stabilizing the structure of hydrated metal complexes. Theoretical studies have established that many complexes of zirconium(IV) with sulfate and other anions can form intramolecular hydrogen bonds. dnu.dp.ua Specifically, in a complex like [ZrO(SO₄)₂(H₂O)]²⁻, hydrogen bonds are expected to form between the hydrogen atoms of the coordinated water molecule and the oxygen atoms of the sulfate groups. dnu.dp.ua
The hydrogen bonding network in hydrated sulfates can be quite extensive and complex. nih.govosti.gov In zirconium sulfate tetrahydrate, for example, a possible hydrogen bonding scheme involves the oxygen atom of a water molecule having several close oxygen neighbors from sulfate groups, with hydrogen bonds assigned to specific O-O distances. osti.gov In the dimeric units of zirconium sulfate pentahydrates, these units are held together by hydrogen bridging through both coordinated and non-bonded water molecules.
The following table outlines the potential intramolecular hydrogen bonds within a model [ZrO(SO₄)₂(H₂O)]²⁻ complex, as suggested by theoretical investigations. dnu.dp.ua
Interactive Data Table: Potential Intramolecular Hydrogen Bonds in [ZrO(SO₄)₂(H₂O)]²⁻
| Donor Atom (from H₂O) | Acceptor Atom (from SO₄²⁻) | Description |
| H | O | Formation of a hydrogen bond between a hydrogen of the water ligand and an oxygen of a sulfate ligand. |
| H | O | Formation of a second hydrogen bond from the other hydrogen of the water ligand to an oxygen of the same or a different sulfate ligand. |
Reactivity and Reaction Mechanisms of Zirconium Iv Sulfate Oxide Hydrate Materials
Thermal Decomposition and Phase Transformation Mechanisms
The thermal behavior of zirconium(IV) sulfate (B86663) oxide hydrate (B1144303) is characterized by a series of dehydration and decomposition steps, ultimately leading to the formation of various crystalline phases of zirconia (ZrO₂). The specific transformation pathway and the resulting zirconia polymorphs are highly dependent on factors such as the starting material, heating rate, and the presence of impurities.
Dehydration Processes of Zirconium Sulfate Hydrates
Zirconium(IV) sulfate exists in several hydrated forms, with the tetrahydrate (Zr(SO₄)₂·4H₂O) being a common commercially available variant. wikipedia.orgnih.gov The thermal decomposition of these hydrates begins with the loss of water molecules. For instance, zirconium(IV) sulfate tetrahydrate loses three molecules of water when heated to between 135-160 °C. samaterials.com The complete removal of all water of crystallization occurs at temperatures above 450 °C. samaterials.com
The dehydration process can occur in multiple steps. For sulfated zirconia, an initial mass loss between 25°C and 110°C is attributed to the removal of physisorbed water. researchgate.net Subsequent dehydration stages occur at higher temperatures, for example, between 250°C and 520°C. researchgate.net In some cases, a three-stage dehydration process is observed, with the final stage of dehydroxylation of zirconyl hydroxide (B78521) and dehydration of hydrated zirconium oxide occurring between 290°C and 800°C, leading to the formation of zirconia. researchgate.net
Below is an interactive data table summarizing the dehydration stages of zirconium sulfate hydrates based on available research findings.
| Hydrate Form | Temperature Range (°C) | Water Molecules Lost | Reference |
| Zirconium(IV) sulfate tetrahydrate | 135-160 | 3 | samaterials.com |
| Zirconium(IV) sulfate tetrahydrate | >450 | 4 | samaterials.com |
| Sulfated zirconia | 25-110 | Physisorbed water | researchgate.net |
| Sulfated zirconia | 250-520 | Dehydration | researchgate.net |
| Zirconyl hydroxide | 290-450 | Dehydroxylation | researchgate.net |
| Hydrated zirconium oxide | 450-800 | Dehydration | researchgate.net |
Transformation to Amorphous and Crystalline Zirconia Phases (e.g., Metastable Tetragonal to Monoclinic)
Following dehydration, further heating of zirconium(IV) sulfate leads to the decomposition of the sulfate groups and the crystallization of zirconia. Initially, an amorphous zirconia phase is often formed. nih.govresearchgate.net With increasing temperature, this amorphous phase transforms into crystalline polymorphs.
The most common crystalline phases of zirconia are monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). harvard.edunih.gov Pure zirconia is monoclinic at room temperature, transforming to tetragonal at approximately 1170°C and then to cubic at over 2370°C. harvard.edunih.gov However, the thermal decomposition of zirconium sulfate can lead to the formation of a metastable tetragonal phase (t-ZrO₂) at much lower temperatures. researchgate.netdeepdyve.com
The formation and stability of this metastable t-ZrO₂ are influenced by several factors. The nature of the starting zirconium salt plays a crucial role; for instance, the t-ZrO₂ formed from Zr(SO₄)₂·4H₂O has been observed to be more thermally stable than that formed from zirconium oxychloride or oxynitrate. researchgate.net The presence of sulfate ions can retard the transformation of the metastable tetragonal phase to the stable monoclinic phase. acs.org This stabilization is a key reason for the interest in using sulfated zirconia in various applications. nih.gov
The transformation from the metastable tetragonal to the stable monoclinic phase is a martensitic transformation, which involves a significant volume expansion of about 3-5%. nih.govresearchgate.net This volume change can induce stress and cracking in ceramic materials. harvard.edu The temperature at which this transformation occurs can be influenced by factors such as crystallite size, with smaller crystallites favoring the stability of the tetragonal phase. researchgate.net
The table below outlines the transformation temperatures and resulting phases from the thermal decomposition of zirconium sulfate.
| Starting Material | Calcination Temperature (°C) | Resulting Phase(s) | Reference |
| Zr(SO₄)₂·4H₂O | 700 | Metastable t-ZrO₂ | researchgate.net |
| Zr(SO₄)₂·4H₂O | >700 | m-ZrO₂ (with some t-ZrO₂ remaining even at 1300°C) | researchgate.net |
| Zirconyl acetate (B1210297) | Higher temperatures | m-ZrO₂ | deepdyve.com |
| Basic zirconium sulfate | ≥800 | Monoclinic ZrO₂ | google.com |
Inorganic Reaction Pathways and Solution Chemistry
The reactivity of zirconium(IV) sulfate in solution is governed by complex equilibria involving ligand exchange and the influence of the solvent.
Ligand Exchange Reactions in Zirconium(IV) Systems
In solution, zirconium(IV) ions are known to undergo rapid ligand exchange. osti.gov This has been demonstrated through NMR studies of mixtures of zirconium(IV) chelates, where the rapid exchange of ligands leads to the formation of mixed-ligand species in solution. osti.gov The coordination number of zirconium(IV) is typically 7 or 8, and both water and sulfate ions can act as ligands. wikipedia.org In aqueous solutions, zirconium(IV) often exists as the tetrameric ion [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. nih.gov
The sulfate ions can coordinate to the zirconium center in various ways, and the presence of other ligands can lead to the formation of multi-ligand complexes. cyberleninka.ru The stability of these complexes is influenced by factors such as pH and the nature of the competing ligands.
Role of Solvent Donor and Acceptor Properties in Reaction Mechanisms
The solvent plays a critical role in the reaction mechanisms of zirconium(IV) compounds by influencing the solvation of ions and the stability of reaction intermediates. The donor and acceptor properties of a solvent, as quantified by Gutmann's donor number (DN) and acceptor number (AN), are particularly important. als-japan.comstenutz.eu
Donor solvents, which have Lewis base properties due to lone-pair electrons (e.g., water, pyridine), are effective at solvating cations and other Lewis acids. expertsmind.com The strength of a solvent's donating property is indicated by its DN value; a larger DN signifies a stronger donor. als-japan.com
Acceptor solvents, on the other hand, act as Lewis acids. The acceptor number (AN) is a measure of this property. als-japan.com The interaction between the solvent and the solutes can significantly affect reaction rates and equilibria. For example, in ligand exchange reactions, the solvent can compete with the ligands for coordination sites on the zirconium center. The rate of exchange in [Zr(acac)₄] was found to be significantly slower in a coordinating solvent like acetonitrile (B52724) compared to non-coordinating solvents like chloroform (B151607) and benzene (B151609). rsc.org The addition of water, a good donor solvent, can accelerate exchange rates, while the addition of dimethyl sulfoxide (B87167) can retard them. rsc.org
The choice of solvent is therefore crucial in controlling the reactivity of zirconium(IV) sulfate systems. For instance, in the synthesis of functionalized piperidines using a ZrCl₄ catalyst, ethanol (B145695) was found to be a more efficient solvent than others, likely due to its favorable interaction with the reactants and catalyst. researchgate.net
Adsorption Mechanisms and Surface Interactions
Zirconium(IV) sulfate oxide hydrate and its derivatives, particularly sulfated zirconia, are important materials in catalysis and adsorption due to their surface acidity. The adsorption of molecules onto the surface of these materials is a key step in many of their applications.
The surface of sulfated zirconia contains both Brønsted and Lewis acid sites. acs.org The introduction of sulfate groups significantly increases the Brønsted and Lewis acid strength while reducing the Lewis basicity. acs.org The interaction of molecules with these acid sites is the primary mechanism of adsorption.
For example, the adsorption of sulfuric acid on the surface of tetragonal zirconia (t-ZrO₂) has been studied using DFT methods. acs.org The interaction involves both adsorption at the zirconium sites and the formation of hydrogen bonds between the sulfate groups and the zirconia surface. acs.org
Zirconium compounds are known to react strongly with carboxyl groups, forming strong bonds. They also form hydrogen bonds with hydroxyl groups, with the strength of these interactions varying. These interactions are utilized in applications such as adhesion promoters in inks and paints, where the zirconium compound can bond to both the substrate surface and the ink resin.
The catalytic activity of sulfated zirconia in reactions like alcohol dehydration is directly related to its surface acidity. researchgate.net The introduction of zirconium and sulfate ions into porous silicates has been shown to significantly increase their acid strength and catalytic activity for the dehydration of ethanol and methanol. researchgate.net
Electrostatic Interactions and Surface Charge Effects (e.g., Point of Zero Charge)
The reactivity and adsorptive capabilities of Zirconium(IV) sulfate oxide hydrate in aqueous media are profoundly influenced by electrostatic interactions at the solid-liquid interface. The surface of the material develops an electrical charge, primarily through the protonation and deprotonation of surface hydroxyl groups (Zr-OH) in response to the pH of the surrounding solution. This behavior is pivotal in governing the attraction or repulsion of ionic species.
A key parameter for understanding these surface charge effects is the Point of Zero Charge (PZC), defined as the pH at which the net surface charge of the material is zero. wikipedia.org For hydrous zirconium oxide (HZO), a closely related material, the PZC has been identified to be at a pH of 2.88. tandfonline.com
At pH values below the PZC (pH < 2.88): The surface becomes positively charged due to the protonation of hydroxyl groups (Zr-OH + H⁺ ⇌ Zr-OH₂⁺). This positive surface charge facilitates the adsorption of anions through electrostatic attraction.
At pH values above the PZC (pH > 2.88): The surface acquires a net negative charge through the deprotonation of hydroxyl groups (Zr-OH + OH⁻ ⇌ Zr-O⁻ + H₂O). This condition favors the adsorption of cations. tandfonline.com
Hydrogen Bonding and π-Electron Interactions in Adsorption
Beyond electrostatic forces, more specific interactions such as hydrogen bonding contribute significantly to the adsorption mechanisms on Zirconium(IV) sulfate oxide hydrate and related materials.
Hydrogen Bonding: The surface of hydrated zirconium materials is rich in hydroxyl groups (Zr-OH) and coordinated water molecules. These groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar adsorbates. In situ FTIR spectroscopy studies on the adsorption of acetone (B3395972) onto sulfate-doped zirconia have shown that a portion of the acetone molecules is adsorbed via hydrogen bonding to the surface hydroxyls. nih.gov This type of interaction is crucial for the initial capture and orientation of molecules at the surface before other reactions or stronger binding can occur. Theoretical studies on zirconium(IV) sulfate complexes have also indicated the potential for the formation of intramolecular hydrogen bonds, which can influence the stability and structure of the complex itself. acs.org
π-Electron Interactions: Currently, there is limited specific research documented in the reviewed literature concerning the role of π-electron interactions in adsorption processes involving Zirconium(IV) sulfate oxide hydrate. This type of interaction typically requires the presence of an electron-rich system (like an aromatic ring) in the adsorbate and a corresponding electron-accepting site on the adsorbent surface. While conceivable with certain organic molecules, it is not identified as a primary mechanism in the sources examined for this particular material.
Ion Exchange and Hydroxyl Group Exchange Mechanisms
Ion exchange is a dominant reaction mechanism for the removal of ionic species from solution by Zirconium(IV) sulfate oxide hydrate and analogous zirconium-based materials. The process relies on the ability of ions loosely bound to the material's structure to be displaced by other ions present in the surrounding solution. britannica.com
The primary sites for this exchange are the surface hydroxyl groups. The amphoteric nature of these Zr-OH groups allows them to participate in exchange reactions with both cations and anions. In acidic conditions, the protonated Zr-OH₂⁺ sites can readily exchange with other anions from the solution. Conversely, in basic conditions, the deprotonated Zr-O⁻ sites can exchange with cations.
Studies on hydrous zirconium oxides have demonstrated that the primary mechanism for the uptake of anions like iodate (B108269) (IO₃⁻) is through ion exchange, specifically outer-sphere complexation with the protonated surface hydroxyl groups. nih.govrsc.org This involves a competitive process where the target anion displaces other anions, such as sulfate (SO₄²⁻) or chloride (Cl⁻), that may have been incorporated during the synthesis of the material. nih.gov The efficiency of this exchange is dependent on the relative concentrations and affinities of the competing ions.
The ion exchange capacity is a critical measure of a material's effectiveness. For hydrous zirconium oxide materials, these capacities can vary based on the specific competing anion present in the solution.
Below is an interactive data table summarizing the apparent ion exchange capacities of hydrous zirconium oxide materials for different anions.
| Material | Exchanged Anion | Competing Anion | Apparent Capacity (mmol/g) | Reference |
| Zr(Sb)O₂ | IO₃⁻ | SO₄²⁻ | 0.11 | nih.gov |
| ZrO₂ | IO₃⁻ | SO₄²⁻ | 0.10 | nih.gov |
| Hydrous Zirconium Oxide | OH⁻ | - | ~0.83 - 0.91 | nih.gov |
Table 1. Apparent Ion Exchange Capacities of Zirconium Oxide Materials.
Chemisorption Processes and Kinetics Modeling
Chemisorption, which involves the formation of a chemical bond between the adsorbate and the surface of the adsorbent, is a key process in the reactivity of Zirconium(IV) sulfate oxide hydrate. This mechanism is characterized by a higher specificity and adsorption energy compared to physical adsorption. The formation of inner-sphere complexes, where there is no water molecule between the surface and the adsorbate, is a hallmark of chemisorption on zirconium-based materials.
To understand the dynamics and equilibrium of these chemisorption processes, various kinetic and isotherm models are employed.
Kinetics Modeling: Adsorption kinetics describe the rate of adsorbate uptake and the factors controlling it.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites.
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is the chemisorption process itself, involving valence forces through the sharing or exchange of electrons. It is often indicative of chemisorption being the dominant mechanism.
Studies on various zirconium-based adsorbents have frequently shown that the pseudo-second-order model provides the best fit for the experimental data, confirming the role of chemisorption. For example, the adsorption of asphaltene on sulfated zirconium oxide-decorated nanoparticles was found to follow quasi-second-order kinetics. nih.gov Similarly, sulfate adsorption on a composite material was well-described by this model. mdpi.com
Isotherm Modeling: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid at a constant temperature.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often associated with chemisorption.
Freundlich Isotherm: This is an empirical model that describes multilayer adsorption on a heterogeneous surface.
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.
The following interactive table presents kinetic and isotherm model parameters for the adsorption of various substances on zirconium-based materials.
| Adsorbent | Adsorbate | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (mg/g) | Reference |
| Fe₃O₄@SiO₂/KCC-1@ZrO₂/SO₄²⁻ NPs | Asphaltene | Quasi-Second-Order | Langmuir, Freundlich, Temkin | Not Specified | nih.gov |
| Natural Zeolite/Polyammonium Composite (MZ) | Sulfate | Pseudo-Second-Order | Langmuir-Freundlich | 3.1 | mdpi.com |
Table 2. Kinetic and Isotherm Modeling of Adsorption on Zirconium-Based Materials.
These modeling studies are essential for elucidating the underlying mechanisms of adsorption and for designing and optimizing processes that utilize Zirconium(IV) sulfate oxide hydrate materials for separation and catalysis.
Advanced Applications in Materials Science and Engineering
Heterogeneous Catalysis and Solid Superacid Design
Zirconium(IV) sulfateoxide hydrate (B1144303) is a key starting material for creating sulfated zirconia (SO₄²⁻/ZrO₂), a potent solid superacid catalyst. The process typically involves the hydrolysis of a zirconium salt, such as zirconium oxychloride, to form zirconium hydroxide (B78521) (Zr(OH)₄). iitm.ac.in This intermediate is then treated with sulfuric acid or a sulfate-containing compound, followed by calcination. acs.orgjeeng.netorientjchem.org The sulfation process, where sulfate (B86663) ions are incorporated into the zirconia structure, is crucial for generating the material's remarkable acidity. iitm.ac.inacs.org
The interaction between the sulfate groups and the zirconium oxide surface creates strong Brønsted and Lewis acid sites. scientific.netnih.gov These superacidic properties are significantly greater than those of conventional solid acids and even surpass the acidity of 100% sulfuric acid. fujifilm.com The calcination temperature plays a vital role in the final properties of the catalyst, influencing its crystal phase, surface area, and acid strength. orientjchem.orgresearchgate.net Proper calcination helps stabilize the metastable tetragonal phase of zirconia, which is often considered more catalytically active than the monoclinic phase. iitm.ac.inscispace.comresearchgate.net The resulting sulfated zirconia is a high-surface-area material with enhanced acid strength, making it an effective catalyst for a wide array of chemical reactions. iitm.ac.in
The strong acidic nature of sulfated zirconia makes it a highly effective catalyst in various organic syntheses. fujifilm.com It is particularly noted for its performance in reactions such as esterification, acylation, isomerization, and alkylation. acs.orgfujifilm.com
Nitration: Sulfated zirconia has been successfully employed as a solid acid catalyst for the nitration of aromatic compounds, such as toluene (B28343). nih.govscispace.combcrec.id In these reactions, the catalyst facilitates the generation of the nitronium ion (NO₂⁺), the key electrophile, from nitric acid. The use of a solid catalyst like sulfated zirconia offers a more environmentally friendly alternative to traditional nitrating mixtures (e.g., a mix of sulfuric and nitric acid), simplifying product separation and catalyst recovery. bcrec.idresearchgate.net Studies have shown that modified sulfated zirconia can achieve high conversion rates in liquid-phase nitration of toluene. nih.govresearchgate.net
Amidation: Sulfated zirconia has also demonstrated catalytic activity in amidation reactions. researchgate.net These reactions, involving the formation of an amide bond, are fundamental in organic chemistry and the synthesis of pharmaceuticals. The catalyst's strong acid sites are crucial for activating the reactants and facilitating the condensation process.
The efficacy of sulfated zirconia has been reported in a variety of other transformations, including the synthesis of 1,5-benzodiazepines, bis(indolyl)methanes, and 3,4-dihydropyrimidinones (via the Biginelli reaction). iitm.ac.innih.gov Its ability to function under solvent-free conditions for some reactions further highlights its utility as a green catalyst. iitm.ac.innih.gov
Cerium (Ce): Doping sulfated zirconia with cerium has been shown to increase the surface area and stabilize the desirable tetragonal phase of zirconia. scientific.netscispace.com In the nitration of toluene, ceria-doped sulfated zirconia exhibits enhanced acidity. scispace.com For the selective catalytic reduction (SCR) of NO with NH₃, ceria supported on sulfated zirconia showed excellent performance, attributed to a well-dispersed CeO₂, abundant superacid sites, and an enrichment of Ce³⁺ on the surface. researchgate.net
Cobalt (Co) and Zinc (Zn): Doping with zinc and cobalt has been found to enhance the acidity of sulfated zirconia, creating stronger acid sites. nih.gov This is particularly beneficial for reactions like toluene nitration, where these enhanced sites promote the formation of nitronium ions. Zn-doped sulfated zirconia, in particular, has demonstrated the highest catalytic performance among a series of doped catalysts (Zn, Ce, Co, Mn), achieving a toluene conversion rate of 78.58% under specific conditions. nih.gov These dopants can also help reduce the loss of sulfate ions, thereby improving catalyst stability. nih.gov
Manganese (Mn): Manganese is another metal used to promote sulfated zirconia catalysts. nih.gov While its effect can be reaction-dependent, doping aims to modify the catalyst's redox and acidic properties to improve performance.
Iron (Fe): Iron doping has been shown to improve the photocatalytic activity of zirconia by increasing the surface area and the number of defect sites. uitm.edu.my It can also enhance mechanical and thermal properties. uitm.edu.my
The order of catalytic activity for toluene nitration using different metal-doped sulfated zirconia catalysts was found to be: Zn/SZ > Ce/SZ > Co/SZ > Mn/SZ > SZ. nih.gov This demonstrates the significant and varied impact that metal doping can have on the catalyst's function.
Table 1: Effect of Metal Doping on Toluene Nitration using Sulfated Zirconia Catalysts
| Catalyst | Toluene Conversion Rate (%) | Para/Ortho Nitrotoluene Ratio | Reference |
|---|---|---|---|
| Zn/SZ | 78.58 | 0.67 | nih.gov |
| Ce/SZ | Higher than Co/SZ, Mn/SZ, and undoped SZ | N/A | nih.gov |
| Co/SZ | Higher than Mn/SZ and undoped SZ | N/A | nih.gov |
| Mn/SZ | Higher than undoped SZ | N/A | nih.gov |
Adsorption and Separation Technologies
Materials derived from Zirconium(IV) sulfateoxide hydrate are highly effective adsorbents for removing a variety of pollutants from aqueous and gaseous streams, owing to their unique surface chemistry and structural properties.
Zirconium-based materials, including zirconium hydroxide, zirconium oxides, and various composites, demonstrate a strong affinity for a range of environmental contaminants.
Fluoride (B91410) Ions: Zirconium-based adsorbents are particularly effective for fluoride removal from drinking water. iarjset.comfrontiersin.org Hydrous zirconium oxide has shown a high adsorption capacity for fluoride. frontiersin.org Zirconium-impregnated materials, such as hybrid anion exchange resins and biocomposites made from fruit peels, have been developed for this purpose. iarjset.comtandfonline.commdpi.com The mechanism often involves ion exchange or the strong affinity of Zr(IV) for fluoride, forming stable surface complexes. mdpi.com Zirconium-impregnated activated carbon has also proven to be a fast and effective medium for fluoride uptake. nih.gov
Organic Dyes: Zirconium-based hydrogels have been utilized for the effective removal of cationic dyes like methylene (B1212753) blue from aqueous solutions. The high surface area and porous structure of these materials facilitate the adsorption of large dye molecules.
Sulfur-containing Molecules: Zirconium hydroxide [Zr(OH)₄] has a significant capacity for removing sulfur dioxide (SO₂) from air streams, far exceeding that of standard activated carbon. researchgate.networldscientific.com The strong interaction indicates that SO₂ is effectively retained by the material. researchgate.net Furthermore, robust zirconium-based metal-organic frameworks (MOFs) have shown exceptionally high and reversible adsorption capacities for SO₂, representing a major advancement in materials for sulfur gas capture. nih.govacs.org These MOFs can be used to inhibit the polysulfide shuttle effect in lithium-sulfur batteries. hep.com.cn
To understand and quantify the adsorption performance of zirconium-based materials, experimental data are often analyzed using isotherm models like the Langmuir and Freundlich models. deswater.comyoutube.com These models provide insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the material. youtube.comtaylorandfrancis.com
Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. youtube.comtaylorandfrancis.com It is often used to determine the maximum adsorption capacity (qₘ) of an adsorbent. For example, the adsorption of fluoride on Zr⁴⁺-doped Mg–Al-layered double hydroxides was well-described by the Langmuir model, indicating chemisorption onto a monolayer. acs.org Similarly, the adsorption of fluoride on zirconium-impregnated biocomposites also fit the Langmuir model. mdpi.com
Freundlich Model: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. youtube.comtaylorandfrancis.com The adsorption of fluoride onto a zirconium-impregnated hybrid anion exchange resin was found to best fit the Freundlich isotherm. iarjset.com Vanadium ion adsorption on zirconium-modified chitosan-zeolite nanocomposites was also described by the Freundlich model. nih.gov
The choice of the best-fitting model depends on the specific adsorbent-adsorbate system. Analysis of these models is critical for evaluating the efficiency of the adsorbent and for designing practical water treatment and gas purification systems. frontiersin.org
Table 2: Adsorption Capacities and Isotherm Models for Zirconium-Based Adsorbents
| Adsorbent | Pollutant | Max. Adsorption Capacity (qₘ) | Best Fit Isotherm Model | Reference |
|---|---|---|---|---|
| Zr⁴⁺-doped Mg–Al-layered double hydroxide | Fluoride | 51.92 mg/g | Langmuir | acs.org |
| BOP-Zr (Zirconium-impregnated orange peel) | Fluoride | 4.85 mg/g | Langmuir | mdpi.com |
| BAP-Zr (Zirconium-impregnated apple peel) | Fluoride | 5.63 mg/g | Langmuir | mdpi.com |
| Zirconium-impregnated hybrid anion exchange resin | Fluoride | N/A | Freundlich | iarjset.com |
| Zr-modified chitosan-zeolite nanocomposites | Vanadium (V) ions | N/A | Freundlich | nih.gov |
| MFM-601 (Zr-based MOF) | Sulfur Dioxide (SO₂) | 12.3 mmol/g | Type-I Isotherm | nih.govacs.org |
Fabrication of Advanced Zirconium-Based Materials
Zirconium(IV) sulfateoxide hydrate serves as a crucial precursor in the synthesis of a wide array of advanced materials, enabling precise control over their physical and chemical properties at the nanoscale.
The synthesis of zirconium dioxide (ZrO₂) nanoparticles with specific sizes, shapes, and crystal structures is a significant area of research, as these properties dictate the material's performance in various applications. Various synthesis techniques, including sol-gel, hydrothermal, and precipitation methods, allow for the creation of nanoparticles with diverse features by controlling variables such as pH and the type of precursor used. haz-map.com
One effective method involves the thermal recovery of nanoparticles from organic/inorganic hybrid films. google.com For instance, well-defined mesoporous zirconia nanoparticles can be synthesized from chitosan-ZrOx or polyvinyl alcohol (PVA)-ZrOx films. google.com This technique offers remarkable control over the final product's characteristics. By adjusting the polymer and the calcination temperature, it is possible to dictate the nanoparticle size (from 6 to 30 nm), shape (ranging from loose cubes to agglomerates), and the specific crystalline phase (cubic, tetragonal, or monoclinic). google.com
Hydrothermal methods also offer a rapid route for nanoparticle synthesis. Treating precursors like zirconium ethoxide or zirconium hydroxide hydrothermally at temperatures between 200 and 500 °C can produce ZrO₂ nanoparticles. zirpro.com The choice of precursor and the reaction temperature directly influences the resulting crystal phase, with higher temperatures favoring the monoclinic phase. zirpro.com Furthermore, "green synthesis" approaches using biological templates like seaweed or fungi can yield ZrO₂ nanoparticles with varied morphologies, including nanospheres and nanorods. nanorh.com
Table 2: Control of Zirconia Nanoparticle Properties via Synthesis Method
| Synthesis Method | Precursor/Matrix | Controllable Parameters | Resulting Morphology/Phase | Size Range | Reference |
|---|---|---|---|---|---|
| Thermal Recovery | Chitosan-ZrOx / PVA-ZrOx films | Polymer type, Calcination Temperature | Cubes, Agglomerates / Cubic, Tetragonal, Monoclinic | 6-30 nm | google.com |
| Hydrothermal | Zirconium ethoxide, Zirconium hydroxide | Precursor type, Reaction Temperature | Tetragonal, Monoclinic | Not Specified | zirpro.com |
Zirconium compounds are valuable for creating thin films for protective coatings and electronic applications. Zirconium dioxide films are known for being hard, durable, and chemically resistant. researchgate.net
One common deposition technique is electron beam evaporation. researchgate.net The properties of the resulting zirconium dioxide film are highly dependent on the deposition conditions. For example, the substrate temperature during deposition determines the film's structure; low temperatures result in amorphous films, while higher temperatures (above 200 °C) produce crystalline films with a higher refractive index. researchgate.net These films are suitable for applications such as laser filters and other optical coatings. researchgate.net
Chemical vapor deposition (CVD) is another key technique. A low-temperature CVD process, operating between 150-350 °C, has been developed to deposit zirconium disulfide (ZrS₂) thin films from tetrakis(dimethylamido)zirconium(IV) and hydrogen sulfide (B99878) precursors. echemi.com This method allows for rapid growth rates, and the film's morphology can be controlled by adjusting substrate temperature and precursor partial pressure, transitioning from densely packed small grains to larger, vertical sheets. echemi.com Such films have potential uses in thermally sensitive electronic devices. echemi.com Zirconium(IV) sulfate itself is recognized as a precursor for synthesizing thin films for applications in sensors and fuel cells. vitcas.com
Zirconium(IV) sulfateoxide hydrate and its derivatives are frequently integrated into composite and hybrid materials to enhance their properties or create new functionalities.
Chitosan-based Composites: Zirconium is combined with chitosan, a biopolymer, to create effective adsorbents for environmental remediation. Composites have been prepared for the removal of pollutants like vanadium(V) from aqueous solutions. researchgate.net A composite of Zr(IV) doped onto a cross-linked chitosan/perlite support has also been synthesized for adsorbing dyes. wikipedia.org
Carbon-based Composites: Zirconium compounds are integrated with various forms of carbon to create functional materials. Nano-zirconium iron oxide has been successfully supported on activated carbon to create a composite for removing antimony from water. nih.gov Other research has focused on creating composites from hydrated zirconium dioxide and graphene oxide, as well as materials based on graphite (B72142) oxide covalently bonded to zirconium phthalocyanine (B1677752) complexes. jyoticeramic.comzirconiumworld.com
Glass-Ceramics: Zirconium compounds, particularly zirconium dioxide (zirconia), are essential components in advanced ceramics and glass-ceramics. vitcas.com Zirconium(IV) sulfate can act as a precursor, which upon heat treatment, transforms into zirconia, a material prized for its high strength, thermal stability, and corrosion resistance.
Polymer Intercalation: Zirconium species can be intercalated into layered materials to form novel nanocomposites. Studies have shown the successful intercalation of saponite (B12675438) clay with zirconium oligomers that contain sulfate. The ratio of sulfate to zirconium in the intercalating solution was found to significantly influence the properties of the final material, such as its surface area and thermal stability after calcination.
The addition of zirconium compounds to other materials can impart valuable functional properties, such as resistance to fire and microbial growth.
Fire Resistance: Zirconium compounds are effective in enhancing the fire resistance of materials. Zirconium sulfate is used specifically for the flame-resistant treatment of wool fabric. chemiis.comgoogle.com The resulting product of heating zirconium compounds, zirconium dioxide (zirconia), is a well-known refractory material used in high-temperature, fire-protective coatings. graphitestore.com These zirconia-based coatings provide excellent thermal insulation and resistance to wear and corrosion, making them suitable for furnaces, kilns, and as thermal barriers in engines. vitcas.com
Antimicrobial Properties: Sulfated zirconia nanoparticles have demonstrated significant antimicrobial activity. Research shows they are highly effective against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa. The mode of action is dose-dependent, inhibiting cell growth effectively. Studies on zirconium oxide nanoparticles also confirm their antibacterial capabilities against S. aureus and antifungal properties against species like Penicillium sp., with the inhibitory effect increasing with the nanoparticle concentration.
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Zirconium(IV) sulfateoxide hydrate | ZrOSO₄·xH₂O |
| Zirconium Hydroxide | ZrO(OH)₂ |
| Sodium Hydroxide | NaOH |
| Vanadium(V) | V⁵⁺ |
| Acid Orange II | C₁₆H₁₁N₂NaO₄S |
| Antimony(V) | Sb⁵⁺ |
| Zirconium Dioxide / Zirconia | ZrO₂ |
| Chitosan | (C₈H₁₃NO₅)n |
| Polyvinyl alcohol | [CH₂CH(OH)]n |
| Zirconium ethoxide | Zr(OC₂H₅)₄ |
| Zirconium Disulfide | ZrS₂ |
| Tetrakis(dimethylamido)zirconium(IV) | Zr(N(CH₃)₂)₄ |
| Hydrogen Sulfide | H₂S |
| Graphene Oxide | Not specific |
| Staphylococcus aureus | N/A |
| Pseudomonas aeruginosa | N/A |
| Penicillium sp. | N/A |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthesis Routes for Zirconium(IV) Sulfate (B86663) Oxide Hydrates
The traditional synthesis of zirconium compounds often involves harsh chemicals and energy-intensive processes, prompting a shift towards more sustainable and "green" alternatives. nih.gov The goal is to develop eco-friendly, cost-effective, and tunable methods for producing zirconium-based materials. nih.gov This approach minimizes the use of toxic substances and reduces the generation of hazardous byproducts. nih.govjchemrev.com
Recent research has demonstrated the viability of using plant extracts as reducing and stabilizing agents in the synthesis of zirconia (zirconium dioxide) nanoparticles, a closely related compound. jchemrev.comneliti.com This biogenic synthesis is attractive because plant extracts are renewable, readily available, and contain a variety of biomolecules like alkaloids, flavonoids, and phenols that can mediate the formation of nanoparticles. neliti.com For instance, extracts from Acalypha Indica leaves, ginger, garlic, and cinnamon have been successfully used. neliti.comnih.govresearchgate.net These green methods are often simpler and can be performed under milder conditions than conventional chemical routes. nih.gov The sol-gel process, which involves the transition of a solution (sol) into a gel-like network, is another popular green synthesis route, especially when combined with organic additives like glucose or citric acid. researchgate.netnih.gov
Table 1: Examples of Green Synthesis Methods for Zirconium-Based Nanoparticles
| Precursor/Method | Reducing/Stabilizing Agent | Key Finding | Reference |
|---|---|---|---|
| Zirconium Nitrate (B79036) | Acalypha Indica Leaf Extract | Biogenic synthesis provides an alternative to chemical routes. | neliti.com |
| Zirconium Nitrate | Ginger and Garlic Extract | Synthesized nanoparticles show potential for dental applications. | nih.gov |
| Zirconium Salt | Cinnamon Extract and Citric Acid | Sol-gel method yields crystalline nanoparticles with antimicrobial properties. | researchgate.net |
| ZrO(NO₃)₂·H₂O | Sargassum wightii Extract | Biosynthesis followed by calcination produces 5 nm spherical nanoparticles. | nih.gov |
Rational Design of Functional Materials with Tunable Properties and Enhanced Performance
The ability to rationally design materials with specific, predictable properties is a cornerstone of modern materials science. For zirconium-based compounds, particularly Zirconium Metal-Organic Frameworks (Zr-MOFs), this involves the strategic selection of molecular building blocks to control the final structure and function. researchgate.netrsc.org Zr-MOFs are noted for their exceptional thermal and chemical stability, which is attributed to the strong coordination bonds between zirconium-oxo clusters and carboxylate linkers. researchgate.netacs.org
Reticular chemistry offers a powerful toolkit for the rational design of these materials. By altering the length, geometry, and functional groups of the organic linkers, researchers can precisely tune the pore size, surface area, and chemical environment of the resulting framework. researchgate.netacs.org This allows for the creation of materials tailored for specific applications such as gas storage, catalysis, and chemical sensing. researchgate.net For example, functionalizing the linkers with acidic groups like –SO₃H or –COOH can dramatically enhance the proton conductivity of the material. acs.org Similarly, the mechanical properties, such as hardness, can be systematically controlled by adjusting the ligand length or the degree of connectivity within the framework. rsc.org
Table 2: Influence of Design Strategy on Zr-MOF Properties
| Design Strategy | Component Modified | Resulting Property Change | Reference |
|---|---|---|---|
| Isoreticular Expansion | Linker Length | Increased ligand length decreases mechanical hardness. | rsc.org |
| Linker Functionalization | Side Groups (e.g., -SO₃H) | Integration of acidic groups enhances proton conductivity. | acs.org |
| Node Functionalization | Zr₆ Clusters | Introduction of moieties like sulfamate (B1201201) can improve performance. | acs.org |
| Guest Encapsulation | Pore Environment | Incorporation of molecules like imidazole (B134444) acts as proton carriers. | acs.org |
Application of In-situ Characterization Techniques for Real-time Reaction Monitoring
Understanding the formation mechanism of materials is crucial for controlling their synthesis and final properties. In-situ characterization techniques, which monitor chemical and physical changes as they happen, provide invaluable real-time insights into reaction pathways. The synthesis of zirconium-based materials often involves complex clustering processes in solution before the final product is formed. nih.gov
Mass spectrometry and in-situ pair distribution function (PDF) analysis have been instrumental in studying the early stages of the zirconium-carboxylate clustering process. nih.gov These techniques have revealed the presence of distinct hexa- and pentanuclear zirconium species in solution, even at low pH values. nih.gov By monitoring these intermediates in real-time, researchers can understand how factors like pH influence the equilibrium between different cluster types, which is key to isolating novel building blocks for new metal-organic materials. nih.gov Another example of real-time monitoring involves the use of zirconium dioxide-based electrochemical sensors, known as lambda probes, which can determine oxygen content in gas mixtures by measuring voltage changes across heated zirconia cells. opsis.se This demonstrates the application of zirconium materials themselves in robust, real-time sensing technologies. opsis.se
Advanced Computational Approaches for Predictive Modeling and Materials Discovery
Advanced computational modeling has become an indispensable tool for accelerating materials discovery and providing fundamental insights that complement experimental work. These approaches allow researchers to predict the structure, stability, and properties of materials before they are synthesized in the lab.
For zirconium compounds, several computational methods are employed:
Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the geometric and electronic structure of zirconium sulfate and methanesulfonate (B1217627) complexes in aqueous solutions. dnu.dp.uaresearchgate.net DFT calculations help determine interatomic distances, stability, and frontier molecular orbitals (HOMO and LUMO). dnu.dp.ua
Density Functional Perturbation Theory (DFPT): This approach is used to predict the elastic properties and mechanical stability of zirconium alloys and hydrides, which is critical for their use in demanding environments like nuclear reactors. osti.gov
Finite Element (FE) Method: This technique is applied to numerically predict the mechanical properties of zirconium alloys containing hydrides by creating models that simulate the material's response to stress. researchgate.net
Machine Learning (ML): ML models are being developed to predict the properties of zirconocene (B1252598) catalysts and the energy barriers for ethylene (B1197577) polymerization, which could significantly speed up the design of new, highly tunable catalysts. acs.org
Table 3: Computational Models for Predicting Zirconium Material Properties
| Computational Method | Predicted Property | System Studied | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Stability, Electronic Structure | Zirconium(IV) sulfate complexes | dnu.dp.uaresearchgate.net |
| Density Functional Perturbation Theory (DFPT) | Mechanical Stability, Ductility | Zirconium alloys and hydrides | osti.gov |
| Finite Element (FE) Method | Mechanical Properties (Stress-Strain) | Zirconium alloy with hydrides | researchgate.net |
| Machine Learning (ML) | Catalyst Reactivity, Reaction Barriers | Zirconocene catalysts | acs.org |
Exploration of Novel Hybrid Systems and Multifunctional Applications in Inorganic Chemistry
The development of hybrid materials, which combine two or more distinct components to achieve synergistic or novel functionalities, is a rapidly growing area of research. Zirconium-based materials, particularly Zr-MOFs, serve as excellent platforms for creating these advanced systems due to their stability and tunable porosity. researchgate.netresearchgate.net
One approach involves creating composites where the Zr-MOF acts as a host for another functional material. For example, researchers have developed nanohybrids of the Zr-MOF UiO-66 with polyaniline (PANI) through in-situ polymerization. researchgate.net Another strategy uses the porous backbone of a Zr-MOF to confine and stabilize other materials, such as hydrated tungsten oxides, for applications in energy storage. researchgate.net Beyond MOFs, zirconium oxide is used to create organic-inorganic hybrid materials through sol-gel methods. researchgate.net For instance, composites of poly(epsilon-caprolactone) and zirconium oxide are being explored for use in tissue-engineering scaffolds and other medical devices. researchgate.net These hybrid systems leverage the structural integrity and chemical stability of the zirconium component while incorporating the unique properties of the secondary material, leading to multifunctional materials with enhanced performance. researchgate.netresearchgate.net
Q & A
Q. What are the standard synthesis methods for zirconium(IV) sulfate oxide hydrate?
Zirconium(IV) sulfate oxide hydrate is typically synthesized by reacting zirconium oxide (ZrO₂) with concentrated sulfuric acid under controlled hydration conditions. A common approach involves refluxing zirconium oxide with excess sulfuric acid, followed by controlled evaporation and crystallization. The product often exists as a hydrate (e.g., ZrO(OH)₀.₈(SO₄)₀.₆·XH₂O), with hydration states varying based on reaction temperature and humidity . Key parameters include acid concentration (≥95% H₂SO₄), reaction time (6–12 hours), and post-synthesis drying under desiccation to stabilize the hydrate structure.
Q. What characterization techniques are essential for verifying purity and structure?
- X-ray Diffraction (XRD): Identifies crystalline phases and confirms the absence of impurities like unreacted ZrO₂ .
- Thermogravimetric Analysis (TGA): Determines hydration states by measuring mass loss during heating (e.g., ~100°C for water loss, ~410°C for sulfate decomposition) .
- Elemental Analysis: Quantifies Zr, S, and O content via ICP-MS or titration to validate stoichiometry .
- FT-IR Spectroscopy: Detects sulfate (SO₄²⁻) vibrational bands at ~1100 cm⁻¹ and hydroxyl groups from hydrated structures .
Q. What safety precautions are critical during experimental handling?
- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (for dust), chemical-resistant gloves (nitrile), and splash-proof goggles .
- Ventilation: Maintain fume hoods to limit airborne dust concentrations below OSHA’s PEL-TWA of 5 mg/m³ for zirconium compounds .
- Storage: Keep in airtight containers with desiccants at room temperature to prevent hydration/dehydration cycles .
Advanced Research Questions
Q. How does pH influence the sorption behavior of zirconium(IV) sulfate oxide hydrate?
The amphoteric nature of zirconyl (ZrO²⁺) groups enables pH-dependent sorption. Below pH 4, protonated surface sites (–ZrOH₂⁺) preferentially bind anions (e.g., phosphate, arsenate). Above pH 7, deprotonated sites (–ZrO⁻) adsorb cations (e.g., heavy metals). This dual functionality is leveraged in wastewater treatment studies, where optimal sorption occurs at pH 5–6 for anions and pH 8–9 for cations .
Q. How can contradictions in reported solubility data be resolved?
Discrepancies arise from variable hydration states and measurement conditions. For example, solubility in water is reported as 52.5 g/100 g at 18°C for the tetrahydrate form (Zr(SO₄)₂·4H₂O) , while other studies note lower solubility for partially hydrated forms. Researchers should standardize hydration levels (via TGA) and temperature controls during solubility tests. Cross-validation with conductivity measurements or refractive index analysis is recommended .
Q. What mechanisms govern thermal decomposition, and how are decomposition products managed?
Thermal decomposition occurs in stages:
- Dehydration (100–150°C): Loss of bound water.
- Sulfate Breakdown (≥410°C): Release of SO₃ gas and formation of ZrO₂ residues . Mitigation strategies include using scrubbers for SO₃ capture and inert atmospheres (N₂/Ar) to prevent oxidative side reactions. TGA-DSC coupled with mass spectrometry is critical for real-time monitoring .
Q. How can hydration state variability impact catalytic performance?
Hydration levels influence surface acidity and active site accessibility. For example, partially dehydrated forms (e.g., ZrO(OH)₀.₈(SO₄)₀.₆) exhibit stronger Brønsted acidity due to residual –OH groups, enhancing catalytic activity in esterification reactions. Advanced studies use controlled calcination (200–300°C) to optimize hydration states for specific catalytic applications .
Q. What advanced analytical methods resolve structural ambiguities in hydrated sulfates?
- Solid-State NMR: ⁹¹Zr NMR distinguishes between octahedral and tetrahedral coordination environments.
- Synchrotron XRD: Resolves subtle lattice distortions caused by variable sulfate/water occupancy .
- In Situ Raman Spectroscopy: Tracks real-time structural changes during hydration/dehydration cycles .
Data Contradiction Analysis
Q. Why do toxicity studies report conflicting LD₅₀ values?
cites an oral LD₅₀ of 3.5 g/kg in rats, while other studies lack data. Discrepancies may stem from differences in hydrate forms or impurities (e.g., hafnium content). Researchers should standardize materials (e.g., ≥99.99% purity) and specify hydration states in toxicity assays .
Q. How should conflicting decomposition temperatures be interpreted?
reports a melting point of 410°C, whereas other sources describe gradual decomposition. This suggests the 410°C value corresponds to sulfate breakdown rather than a true melt. Controlled TGA experiments with heating rates <5°C/min are advised to clarify phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
